3,4-Dichloro-7-(trifluoromethyl)quinoline
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Overview
Description
3,4-Dichloro-7-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and physicochemical properties, making them valuable in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and trifluoromethylated reagents.
Cyclization: The key step involves the cyclization of the starting materials to form the quinoline ring. This can be achieved through various methods, including cyclocondensation reactions.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 3 and 4 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where the trifluoromethyl group enhances the reactivity.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typical reagents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substituted Quinoline Derivatives: Products from nucleophilic substitution.
Biaryl Quinoline Derivatives: Products from cross-coupling reactions.
Quinoline N-Oxides: Products from oxidation reactions.
Scientific Research Applications
3,4-Dichloro-7-(trifluoromethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals with potential antibacterial, antiviral, and anticancer activities.
Agriculture: The compound is explored for its potential as a pesticide or herbicide due to its biological activity.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Chemical Biology: The compound serves as a probe for studying biological processes and enzyme inhibition.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Receptor Binding: The compound may bind to cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dichloro-2-(trifluoromethyl)quinoline
- 4-Chloro-7-(trifluoromethyl)quinoline
- 7-(Trifluoromethyl)quinoline-4-thiol
Uniqueness
3,4-Dichloro-7-(trifluoromethyl)quinoline is unique due to the specific positioning of chlorine and trifluoromethyl groups on the quinoline ring. This unique structure imparts distinct physicochemical properties and biological activities compared to other similar compounds .
Properties
IUPAC Name |
3,4-dichloro-7-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3N/c11-7-4-16-8-3-5(10(13,14)15)1-2-6(8)9(7)12/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOYZTIAFHCDCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671183 |
Source
|
Record name | 3,4-Dichloro-7-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203579-58-1 |
Source
|
Record name | 3,4-Dichloro-7-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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